[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid hydrochloride
Description
Chemical Structure: The compound features a boronic acid group (-B(OH)₂) attached to a 4-methoxyphenyl ring substituted at the 2-position with a 3,5-dimethylpyrazole moiety, forming a hydrochloride salt (CAS: 1287753-37-0) .
Key Properties:
- Molecular weight: 282.53 g/mol
- Purity: ≥95% (commercial grade)
Applications: Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds.
Properties
IUPAC Name |
[2-(3,5-dimethylpyrazol-1-yl)-4-methoxyphenyl]boronic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O3.ClH/c1-8-6-9(2)15(14-8)12-7-10(18-3)4-5-11(12)13(16)17;/h4-7,16-17H,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMURUQPPZFKINL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)N2C(=CC(=N2)C)C)(O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the 3,5-dimethyl-1H-pyrazole ring. This can be achieved through the reaction of acetylacetone with hydrazine hydrate under acidic conditions.
Attachment of the Methoxyphenyl Group: The next step involves the coupling of the pyrazole ring with 4-methoxyphenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is typically carried out in the presence of a base such as potassium carbonate and a palladium catalyst like palladium(II) acetate.
Formation of the Boronic Acid Group: The final step involves the conversion of the boronic ester intermediate to the boronic acid form. This can be achieved through hydrolysis using an aqueous acid solution, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronic acid group in [2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid hydrochloride can undergo oxidation reactions to form boronic esters or borates. Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: The compound can also undergo reduction reactions, particularly at the pyrazole ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide and potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Boronic esters, borates
Reduction: Reduced pyrazole derivatives
Substitution: Substituted phenyl derivatives
Scientific Research Applications
[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid hydrochloride: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition and molecular recognition.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of [2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid hydrochloride involves the formation of reversible covalent bonds with diols and other Lewis bases. This interaction is facilitated by the boronic acid group, which can form cyclic boronate esters with diols. The compound can also interact with enzymes and other proteins, potentially inhibiting their activity by binding to active sites or other functional groups.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key differences between the target compound and related boronic acids:
Reactivity and Stability
- However, protodeboronation may limit stability .
- Target Compound : The 3,5-dimethylpyrazole substituent introduces steric bulk and electron-withdrawing effects, which could stabilize the boronic acid group and reduce side reactions. The hydrochloride salt may improve solubility in polar solvents .
- Phenoxy-Methyl Boronic Acids: The methoxyethyl-phenoxy group in ’s compounds enhances binding to fungal enzymes, suggesting substituent positioning critically affects biological activity .
Biological Activity
[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid hydrochloride is a compound of interest due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in various biochemical applications, including enzyme inhibition and drug development. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H15BN2O3
- Molecular Weight : 232.07 g/mol
- CAS Number : 45791111
The biological activity of boronic acids often involves their interaction with enzymes, particularly proteases and kinases. The presence of the pyrazole moiety in this compound suggests potential inhibitory effects on various biological pathways. Pyrazole derivatives have been reported to exhibit anti-inflammatory, antidiabetic, and anticancer properties due to their ability to modulate enzyme activity and influence cellular signaling pathways.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to [2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid have shown efficacy against various cancer cell lines by promoting caspase activation and cell cycle arrest. A study reported that derivatives exhibited significant antiproliferative effects on breast cancer cell lines such as MDA-MB-231 and Hs 578T, with IC50 values indicating effective concentrations for inducing apoptosis .
Antidiabetic Potential
Research indicates that certain pyrazole derivatives can inhibit α-glucosidase activity, which is crucial for managing postprandial hyperglycemia in diabetic patients. The compound's structure suggests it may share similar properties, potentially aiding in glucose regulation .
Study 1: Anticancer Effects
In a recent investigation, this compound was tested against several cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers such as activated caspase 3. The study highlighted the compound's ability to disrupt cell proliferation through targeted kinase inhibition .
Study 2: Enzyme Inhibition
Another study focused on the compound's inhibitory effects on α-glucosidase and its potential application in diabetes management. The results showed that the compound effectively reduced enzyme activity, thereby suggesting its role in controlling blood sugar levels post-meal .
Data Summary
| Biological Activity | Effect | Cell Lines/Models | IC50 (µM) |
|---|---|---|---|
| Anticancer | Induces apoptosis | MDA-MB-231, Hs 578T | 15.1 - 32.4 |
| Antidiabetic | Inhibits α-glucosidase | In vitro assays | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
